molecular formula C5H11NSe B15176087 Selenazolidine, 2,2-dimethyl- CAS No. 6474-13-1

Selenazolidine, 2,2-dimethyl-

Cat. No.: B15176087
CAS No.: 6474-13-1
M. Wt: 164.12 g/mol
InChI Key: WJHBHNDZHHQIHO-UHFFFAOYSA-N
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Description

Selenazolidine, 2,2-dimethyl-: is a selenium-containing heterocyclic compound It is structurally similar to thiazolidine but with a selenium atom replacing the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of selenazolidine, 2,2-dimethyl-, typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Selenazolidine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the selenium atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide.

Major Products Formed:

    Oxidation Products: Selenoxides and selenones.

    Reduction Products: Selenides.

    Substitution Products: Various selenoethers and selenoamines.

Mechanism of Action

Molecular Targets and Pathways: Selenazolidine, 2,2-dimethyl-, exerts its effects primarily through its incorporation into peptides and proteins. The selenium atom in the compound can participate in redox reactions, influencing the activity of selenoproteins. These proteins play crucial roles in cellular processes, including antioxidant defense and redox regulation .

Comparison with Similar Compounds

    Thiazolidine: Similar structure but contains sulfur instead of selenium.

    Selenocysteine: A naturally occurring amino acid with selenium.

    Selenomethionine: Another selenium-containing amino acid.

Uniqueness: Selenazolidine, 2,2-dimethyl-, is unique due to its specific incorporation into peptides as a proline surrogate, offering distinct advantages in peptide synthesis and analytical applications .

Properties

CAS No.

6474-13-1

Molecular Formula

C5H11NSe

Molecular Weight

164.12 g/mol

IUPAC Name

2,2-dimethyl-1,3-selenazolidine

InChI

InChI=1S/C5H11NSe/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3

InChI Key

WJHBHNDZHHQIHO-UHFFFAOYSA-N

Canonical SMILES

CC1(NCC[Se]1)C

Origin of Product

United States

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